N-(4-chlorophenyl)-2-propoxybenzamide
Description
N-(4-chlorophenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a propoxy group at the 2-position of the benzoyl ring. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing lipophilicity and target binding .
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
RIRQEOPFUFXORZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substituents
- N-(4-Fluorophenyl)maleimide (19) and N-(4-chlorophenyl)maleimide (22): These maleimide derivatives showed inhibitory activity against monoacylglycerol lipase (MGL), with IC50 values of 5.18 μM and 7.24 μM, respectively. The size of the halogen (F vs. Cl) had minimal impact on potency, suggesting electronic effects may dominate over steric factors in this context .
- Pyridine/Thienopyridine Derivatives: Compounds with pyridine or thieno[2,3-b]pyridine cores (e.g., 2 and 3 from ) demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial insecticide. The incorporation of heterocycles likely enhances target specificity .
Alkoxy and Aryloxy Groups
- N-(4-Methoxyphenyl) Derivatives (): Methoxy groups enhance electron-donating properties, which may influence antioxidant or receptor-binding activities. For example, hydroxamic acids with methoxy substituents (e.g., 6–10 in ) showed applications in antioxidant assays .
Physicochemical Properties
- LogP and Solubility : A compound with a prop-2-enyloxy group () exhibited a polarity coefficient of 0.7 (70:30 ethyl acetate/petroleum ether), suggesting moderate lipophilicity. The propoxy group in the target compound may further increase hydrophobicity compared to methoxy or hydroxy groups .
- Melting Points: Derivatives like N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () melt at 142.9–143.4°C, indicating crystalline stability, a trait likely shared by the target compound due to its rigid benzamide core .
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